molecular formula C26H19NO2 B1589601 Benzene, 1-nitro-4-(triphenylethenyl)- CAS No. 166264-70-6

Benzene, 1-nitro-4-(triphenylethenyl)-

Cat. No.: B1589601
CAS No.: 166264-70-6
M. Wt: 377.4 g/mol
InChI Key: ZMJJCYNCZNOROV-UHFFFAOYSA-N
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Description

Benzene, 1-nitro-4-(triphenylethenyl)- is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a nitro group (-NO2) and a triphenylethenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-nitro-4-(triphenylethenyl)- typically involves electrophilic aromatic substitution reactions. One common method is the nitration of triphenylethylene using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where benzene derivatives are treated with nitrating agents under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-nitro-4-(triphenylethenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, 1-nitro-4-(triphenylethenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-nitro-4-(triphenylethenyl)- involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring and facilitating various chemical transformations. The compound’s effects are mediated through its ability to participate in redox reactions and form reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

    Nitrobenzene: Similar in structure but lacks the triphenylethenyl group.

    Triphenylethylene: Lacks the nitro group but shares the triphenylethenyl moiety.

    Aniline: The amino derivative of nitrobenzene.

Uniqueness

Benzene, 1-nitro-4-(triphenylethenyl)- is unique due to the presence of both the nitro and triphenylethenyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler analogs .

Properties

IUPAC Name

1-nitro-4-(1,2,2-triphenylethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO2/c28-27(29)24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJJCYNCZNOROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438743
Record name Benzene, 1-nitro-4-(triphenylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166264-70-6
Record name Benzene, 1-nitro-4-(triphenylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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